Ac-rG

RNA synthesis deprotection kinetics protecting group chemistry

Ac-rG, formally N-acetylguanosine or its 5'-DMT-2'-TBDMS phosphoramidite derivative (CAS 944138-03-8), is a protected ribonucleoside building block used in solid-phase oligonucleotide synthesis for the incorporation of guanosine residues into RNA. It belongs to the class of labile base-protected phosphoramidites, where the exocyclic amino group of guanine is masked with an acetyl (Ac) moiety.

Molecular Formula C12H15N5O6
Molecular Weight 325.28 g/mol
Cat. No. B15598514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-rG
Molecular FormulaC12H15N5O6
Molecular Weight325.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H15N5O6/c1-4(19)14-12-15-9-6(10(22)16-12)13-3-17(9)11-8(21)7(20)5(2-18)23-11/h3,5,7-8,11,18,20-21H,2H2,1H3,(H2,14,15,16,19,22)/t5-,7+,8?,11-/m1/s1
InChIKeyDRQVWLARUSPKKB-INWNYVOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ac-rG (N-Acetylguanosine) Phosphoramidite: A Fast-Deprotecting Building Block for High-Purity RNA Oligonucleotide Synthesis


Ac-rG, formally N-acetylguanosine or its 5'-DMT-2'-TBDMS phosphoramidite derivative (CAS 944138-03-8), is a protected ribonucleoside building block used in solid-phase oligonucleotide synthesis for the incorporation of guanosine residues into RNA. It belongs to the class of labile base-protected phosphoramidites, where the exocyclic amino group of guanine is masked with an acetyl (Ac) moiety. This protecting group strategy is engineered to be significantly more base-labile than traditional acyl protections, enabling rapid and complete deprotection under mild conditions [1]. Ac-rG is distinguished from its close analogs—such as iBu-rG (N-isobutyrylguanosine) and iPrPAC-rG—by its unique kinetic profile, which directly impacts synthesis throughput, oligonucleotide purity, and compatibility with sensitive modifications [2].

Why Ac-rG Is Not a Simple Drop-In Replacement for iBu-rG or Pac-rG in Oligonucleotide Synthesis


The choice of nucleobase protecting group in RNA phosphoramidite chemistry is a critical determinant of final oligonucleotide quality, yield, and the feasibility of incorporating sensitive moieties. While guanosine can be protected with isobutyryl (iBu), phenoxyacetyl (Pac), or isopropylphenoxyacetyl (iPrPac) groups, these alternatives exhibit vastly different deprotection kinetics and side-reaction profiles. For example, the acetyl group on Ac-rG is 4-fold more labile than the isobutyryl group under standard methylamine/ethanol deprotection conditions [1]. This differential lability directly translates to shorter deprotection times and reduced exposure of the nascent oligonucleotide to basic conditions—a factor that is paramount when synthesizing long RNAs, dye-labeled probes, or therapeutic-grade oligonucleotides where minimizing depurination and maintaining sequence integrity are non-negotiable [2]. Consequently, simply substituting Ac-rG with another protected guanosine monomer without adjusting deprotection protocols can lead to incomplete base deprotection, increased impurity profiles (e.g., M+1 adducts), and lower functional yields.

Quantitative Differentiation: Ac-rG vs. iBu-rG and Pac-rG in RNA Synthesis Performance Metrics


4-Fold Faster Deprotection Kinetics of Ac-rG Relative to iBu-rG

Ac-rG's acetyl protecting group is quantified as 4-fold more labile than the commonly used isobutyryl (iBu) group under identical methylamine/ethanol deprotection conditions [1]. This enhanced lability permits complete removal of the base protection under milder or shorter reaction conditions, reducing the risk of RNA strand scission and nucleobase damage [2].

RNA synthesis deprotection kinetics protecting group chemistry

Accelerated AMA Deprotection in 10 Minutes at 65°C for Ac-rG-Containing Oligonucleotides

Oligonucleotides synthesized using Ac-rG can be fully deprotected in 10 minutes at 65°C using a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% methylamine (AMA) [1]. This contrasts sharply with traditional iBu-protected RNA, which typically requires longer deprotection times or harsher conditions to achieve complete base deprotection, thereby increasing the risk of degradation and side-product formation .

fast deprotection AMA deprotection oligonucleotide synthesis

Elimination of M+1 Impurity in HPLC Profiles Achieved with Ac-rG-Based Synthesis

The use of N-acetyl protection on guanosine, as in Ac-rG, has been specifically demonstrated to yield oligonucleotides free of the M+1 species—a common and problematic impurity in RNA synthesis [1]. In contrast, syntheses employing conventional N-2-isobutyryl protection often exhibit M+1 peaks as shoulders on the main product peak during HPLC analysis, complicating purification and reducing final product purity [2].

oligonucleotide purity M+1 impurity therapeutic oligonucleotides

Stable Ambient-Temperature Shipping for Ac-rG vs. Mandated -20°C Storage for iBu-rG

Ac-rG is documented to be stable at ambient temperature for several days during shipping and customs clearance . In contrast, iBu-rG (both nucleoside and phosphoramidite) requires storage and shipping at or below -20°C to maintain integrity . This difference in thermal stability translates to lower shipping costs and reduced risk of degradation during transit for Ac-rG.

stability shipping procurement

Broad Compatibility with Mild Deprotection Regimens Including UltraMILD Conditions

Ac-rG is fully compatible with UltraMILD deprotection conditions (e.g., 0.05 M potassium carbonate in methanol at room temperature for 4 hours), a protocol that is essential for preserving base-sensitive modifications such as fluorescent dyes (e.g., TAMRA, Cy5) and certain quenchers [1]. While iPrPAC-rG also supports UltraMILD deprotection, its use requires a specialized capping agent (phenoxyacetic anhydride) to prevent protecting group exchange [2], adding procedural complexity. Ac-rG offers a simpler workflow without this additional constraint.

UltraMILD deprotection sensitive oligonucleotides dye conjugation

Optimal Use Cases for Ac-rG in Oligonucleotide Synthesis and Procurement


High-Throughput Synthesis of siRNA and Therapeutic RNA Candidates

In therapeutic RNA development (e.g., siRNA, antisense oligonucleotides), high purity and rapid turnaround are essential. Ac-rG's fast AMA deprotection (10 minutes at 65°C) and its demonstrated ability to yield M+1-free crude products [1] significantly reduce both synthesis time and purification load. This makes Ac-rG the preferred building block for core facilities and CROs aiming to maximize throughput while meeting stringent pharmaceutical impurity specifications [2].

Synthesis of Dye-Conjugated RNA Probes and FRET-Based Assays

When incorporating expensive and base-sensitive fluorescent dyes (e.g., Cy5, TAMRA, HEX) into RNA oligonucleotides, maintaining dye integrity is paramount. Ac-rG's compatibility with UltraMILD deprotection (0.05 M K2CO3 in MeOH, 4h, RT) enables full nucleobase deprotection without degrading the dye payload, a critical advantage over iBu-protected amidites that require harsher conditions [1]. This ensures higher functional yields of probes for qPCR, in situ hybridization, and molecular beacon applications [2].

Long RNA Synthesis (>60mers) Where Cumulative Side-Reactions Are Magnified

The synthesis of long RNAs suffers from cumulative yield loss and the accumulation of side-products due to repeated exposure to acidic and basic reagents. The 4-fold faster deprotection kinetics of Ac-rG relative to iBu-rG [1] reduces the total time the nascent chain spends in basic conditions, thereby minimizing depurination and strand scission. This property, coupled with the reported higher coupling efficiency and M+1-free profile [2], makes Ac-rG a strategic choice for the synthesis of challenging long RNA sequences.

Procurement for Multi-Site or International Collaborative Projects

For laboratories engaged in multi-site studies or those in regions with extended customs clearance times, the ambient-temperature shipping stability of Ac-rG [1] offers a clear logistical advantage over iBu-rG, which requires strict -20°C cold-chain shipping [2]. This reduces the risk of reagent degradation upon arrival and eliminates the need for costly expedited cold shipping, simplifying cross-border procurement and ensuring consistent reagent quality across all participating sites.

Technical Documentation Hub

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